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Compound of Interest

Compound Name: 2-Hydroxy-5-octylbenzaldehyde

CAS No.: 73318-92-0

Cat. No.: B3152299

Get Quote

Discovery and Characterization of 2-Hydroxy-5-
octylbenzaldehyde
A Technical Monograph for Synthetic & Application
Scientists
Executive Summary
2-Hydroxy-5-octylbenzaldehyde (CAS: 73318-92-0), often referred to as 5-

octylsalicylaldehyde, represents a critical scaffold in the field of ligand design and

hydrometallurgy. Unlike its lower molecular weight analogs (e.g., salicylaldehyde), the inclusion

of the C8-octyl chain at the para position (relative to the hydroxyl group) confers significant

lipophilicity. This physicochemical property is the linchpin of its utility as a precursor for

hydroxyoxime copper extractants and Salen-type catalysts soluble in non-polar organic media.

This guide details the evolution of its synthetic access—moving from non-selective classical

formylations to high-precision magnesium-mediated pathways—and provides a robust

characterization framework for researchers.
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Chemical Identity & Structural Rationale
The molecule consists of a benzene core substituted with an aldehyde group at C1, a hydroxyl

group at C2, and an octyl chain at C5.

Parameter Data

IUPAC Name 2-Hydroxy-5-octylbenzaldehyde

Common Name 5-Octylsalicylaldehyde

CAS Number 73318-92-0

Molecular Formula C₁₅H₂₂O₂

Molecular Weight 234.34 g/mol

Physical State Colorless to pale yellow oil (solidifies ~30°C)

Solubility
Soluble in hexane, toluene, DCM; Insoluble in

water

Structural Significance: The ortho-positioning of the hydroxyl and aldehyde groups creates a

strong intramolecular hydrogen bond, locking the molecule in a planar conformation ideal for

chelation. The para-octyl chain (relative to the phenol) prevents steric interference at the

coordination site while ensuring high solubility in kerosene or dodecane—essential for biphasic

metal extraction processes.

Evolution of Synthetic Access (The "Discovery")
The "discovery" of efficient routes to 5-alkylsalicylaldehydes was driven by the industrial need

for copper extractants in the 1970s. Early attempts utilizing the Reimer-Tiemann reaction

yielded poor results due to the electron-rich nature of 4-octylphenol, leading to tars and low

regioselectivity. The Duff reaction offered improvements but required harsh acidic conditions.

The breakthrough, now considered the "Gold Standard," was the development of Magnesium-

Mediated Ortho-Formylation. This method utilizes the coordinating power of Mg²⁺ to direct

paraformaldehyde exclusively to the ortho position.

Comparative Synthetic Pathways
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Figure 1: Evolution of synthetic strategies. The Mg-mediated route is preferred for its superior

yield and specificity.

Mechanistic Insight: The Magnesium Relay
Understanding the magnesium-mediated mechanism is crucial for troubleshooting. The

reaction proceeds via a Magnesium Bis-phenoxide intermediate.[1][2]

Deprotonation: 4-Octylphenol reacts with Magnesium Methoxide (or MgCl₂/TEA) to form the

magnesium phenoxide.

Coordination: The Mg²⁺ center coordinates with paraformaldehyde.

Transfer: The formaldehyde moiety is transferred to the ortho position via a concerted

transition state, preventing para or meta attack.
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Figure 2: The coordinate-directed mechanism ensures exclusive ortho-formylation.

Experimental Protocol: The "Gold Standard" Method
Objective: Synthesis of 5-octylsalicylaldehyde via Mg-mediated formylation. Scale: 0.5 mol

(Industrial/Pilot simulation).

Reagents
4-Octylphenol (103 g, 0.5 mol)

Magnesium turnings (6.0 g, 0.25 mol) or Mg(OMe)₂ solution
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Paraformaldehyde (45 g, 1.5 mol)

Methanol (dry), Toluene (dry)

Step-by-Step Methodology
Catalyst Formation: In a 1L 3-neck flask under N₂, reflux Mg turnings in dry methanol (200

mL) with a catalytic amount of iodine until dissolved to form Mg(OMe)₂. Alternatively, use

commercial Mg(OMe)₂ solution.

Phenoxide Formation: Add 4-octylphenol dissolved in toluene (200 mL). Distill off

methanol/toluene azeotrope to drive the equilibrium to the magnesium bis-phenoxide

(Mg(OAr)₂).

Checkpoint: The solution should become viscous.

Formylation: Cool to 90°C. Add paraformaldehyde in portions over 1 hour. A slurry will form.

Reaction: Reflux at 100-105°C for 2-3 hours. The color typically shifts to a bright

yellow/fluorescent green (characteristic of the Mg-salicylaldehyde complex).

Workup: Cool to RT. Pour the mixture into 10% H₂SO₄ (500 mL) to hydrolyze the Mg

complex. Stir vigorously for 1 hour.

Isolation: Separate the organic layer.[3][4][5] Wash with water (2x) and brine. Dry over

Na₂SO₄.

Purification: Evaporate solvent. The crude oil can be purified by vacuum distillation (bp

~160°C @ 0.5 mmHg) or used directly if purity >95% (common for this method).

Analytical Characterization
Validating the structure requires confirming the aldehyde insertion and the retention of the octyl

chain.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://patents.google.com/patent/US5260487A/en
http://orgsyn.org/demo.aspx?prep=v82p0064
https://patents.google.com/patent/GB1566106A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3152299?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Diagnostic Signal Interpretation

¹H NMR (CDCl₃) δ 10.85 ppm (s, 1H)
Aldehyde proton (-CHO).

Distinctive downfield shift.

δ 11.05 ppm (s, 1H)
Phenolic -OH. Broad singlet,

H-bonded to carbonyl.

δ 7.3 - 6.9 ppm (m, 3H)

Aromatic protons. Pattern

consistent with 1,2,5-

substitution.

δ 0.88 ppm (t, 3H) Terminal methyl of octyl chain.

FT-IR (Neat) 1660 cm⁻¹

C=O Stretch. Lower

wavenumber than typical

aldehydes due to H-bonding.

3200-3400 cm⁻¹ O-H Stretch. Broad.

MS (EI/ESI) m/z 234 [M]+
Molecular ion peak confirming

formula C₁₅H₂₂O₂.

Functional Applications
A. Hydrometallurgy (Copper Extraction)
This is the primary industrial driver. 5-Octylsalicylaldehyde is reacted with hydroxylamine to

form 5-octylsalicylaldoxime.

Mechanism: The oxime forms a pseudo-macrocycle with Cu²⁺ ions, extracting them from

acidic aqueous leach solutions into organic solvent (kerosene).

Performance: The octyl chain provides the necessary hydrophobicity to prevent the ligand

from leaching into the aqueous acid phase.

B. Salen Ligand Synthesis
Condensation with diamines (e.g., ethylenediamine, cyclohexanediamine) yields Salen ligands.
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Use Case: These ligands complex with Mn, Co, or Cr to form catalysts for asymmetric

epoxidation (Jacobsen's catalyst analogs) or polymerization. The octyl chain confers

solubility in non-polar monomers or solvents like hexane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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